molecular formula C9H10N2O B8715083 2-(aminomethyl)-4-methoxyBenzonitrile

2-(aminomethyl)-4-methoxyBenzonitrile

Cat. No. B8715083
M. Wt: 162.19 g/mol
InChI Key: FQGOEGLKINIYLE-UHFFFAOYSA-N
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Patent
US06387911B1

Procedure details

A mixture of 2-cyano-5-methoxybenzyl azide (1 g, 5.3 mmol) and 10% palladium on carbon (500 mg) in ethyl acetate (30 ml) was stirred at room temperature under an atmosphere of hydrogen for 1 h. The catalyst was removed by filtration through a bed of Celite and the filtrate concentrated to yield the product as an orange oil: 1H NMR (CDCl3) δ7.56 (d, J=8.5 Hz, 1H), 7.07 (d, J=2.5 Hz, 1H), 6.82 (dd, J=2.5, 8.5 Hz, 1H), 4.05 (br s, 2H), 3.87 (s, 3H).
Name
2-cyano-5-methoxybenzyl azide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:4]=1[CH2:5][N:6]=[N+]=[N-])#[N:2]>[Pd].C(OCC)(=O)C>[C:1]([C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:4]=1[CH2:5][NH2:6])#[N:2]

Inputs

Step One
Name
2-cyano-5-methoxybenzyl azide
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=C(CN=[N+]=[N-])C=C(C=C1)OC
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmosphere of hydrogen for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a bed of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=C(CN)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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